Vascular endothelial growth factor receptor 2, also known as KDR or Flk-1, is a pivotal transmembrane receptor tyrosine kinase involved in mediating the effects of vascular endothelial growth factor (VEGF) on endothelial cells. The specific fragment VEGFR2/KDR fragment 1 (614-624) is a heptapeptide that plays a crucial role in inhibiting VEGF-induced angiogenesis, making it significant in various therapeutic applications, particularly in cancer treatment and ocular diseases. This peptide fragment binds to the receptor, effectively blocking VEGF from initiating its signaling cascade, which is essential for angiogenesis and vascular permeability .
VEGFR2/KDR is primarily expressed on vascular endothelial cells but is also found in other cell types such as hematopoietic stem cells and neurons . The fragment 1 (614-624) is synthesized from the larger VEGFR2 protein, which consists of 756 amino acids and has a molecular mass of approximately 84.6 kDa . This fragment is classified under peptide antagonists and is utilized in research focused on angiogenesis and tumor biology.
The synthesis of VEGFR2/KDR fragment 1 (614-624) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The key steps include:
This method allows for precise control over the sequence and modifications of the peptide, which is critical for its biological activity .
The molecular structure of VEGFR2/KDR fragment 1 (614-624) consists of a specific sequence of seven amino acids that interact directly with the receptor's binding site. The primary structure can be represented as:
The three-dimensional conformation of this fragment is crucial for its ability to inhibit receptor activation. Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide insights into its binding affinity and mechanism of action.
VEGFR2/KDR fragment 1 (614-624) primarily participates in non-covalent interactions with the VEGF ligand, preventing it from binding to its receptor. The interactions involve hydrogen bonds, hydrophobic contacts, and van der Waals forces that stabilize the complex formed between the peptide and VEGFR2.
Inhibition studies demonstrate that this fragment can completely abolish VEGF-induced angiogenesis in vitro and in vivo, showcasing its potential as an antagonist . The reaction dynamics may be further explored through kinetic assays to quantify binding affinities.
The mechanism by which VEGFR2/KDR fragment 1 (614-624) exerts its inhibitory effects involves competitive binding to the VEGF binding site on the VEGFR2 receptor. By occupying this site, the fragment prevents the conformational changes required for receptor activation, thereby blocking downstream signaling pathways that lead to angiogenesis.
Research indicates that this inhibition can significantly reduce endothelial cell proliferation and migration, both critical processes in angiogenesis . Data from various studies suggest that targeting this pathway may offer therapeutic benefits in conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy.
The physical properties of VEGFR2/KDR fragment 1 include:
Chemical properties include:
Analytical techniques such as mass spectrometry can be employed to confirm molecular weight and purity .
VEGFR2/KDR fragment 1 (614-624) has several scientific applications:
The ability of this peptide to inhibit vascular endothelial growth factor signaling positions it as a valuable tool in both basic research and clinical settings aimed at controlling unwanted angiogenesis .
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) is a central regulator of physiological and pathological angiogenesis. This transmembrane tyrosine kinase receptor, encoded by the KDR gene in humans and Flk-1 in mice, features a complex molecular architecture comprising seven immunoglobulin-like domains (IgD1-7) in its extracellular region, a single transmembrane domain, and an intracellular tyrosine kinase domain [1] [10]. The receptor exists in three molecular weight forms: a 150 kDa non-glycosylated precursor, a 200 kDa intermediate form, and the fully functional 230 kDa mature glycosylated receptor exclusively capable of robust signal transduction [3] [10].
Ligand binding (primarily VEGF-A) to IgD2 and IgD3 induces VEGFR2 dimerization and trans-autophosphorylation of specific tyrosine residues within its intracellular domain. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK pathway essential for endothelial cell proliferation and DNA synthesis [1] [10]. Additional pathways such as PI3K-Akt (cell survival), Src-FAK (cell migration), and p38-MAPKAPK (stress response) are concurrently activated, collectively regulating endothelial cell behavior during vascular development and maintenance [8] [10]. The spatial and temporal coordination of these signals ensures precise control over vascular permeability, endothelial cell migration, proliferation, and ultimately, the formation of new blood vessels.
VEGFR2 expression is predominantly localized to vascular endothelial cells, though low levels are detected in hematopoietic stem cells and certain neuronal populations. The receptor's non-redundant functions are demonstrated by embryonic lethality in VEGFR2 knockout mice at embryonic day 8.5-9.5 due to profound defects in vasculogenesis and blood island formation [4] [10]. Postnatally, VEGFR2 maintains vascular homeostasis through regulated activation in response to tissue hypoxia and mechanical stimuli, orchestrating physiological angiogenesis during wound healing, exercise-induced muscle remodeling, and the female reproductive cycle [8] [10].
Table 1: Key VEGFR2 Signaling Pathways in Angiogenesis
Signaling Pathway | Key Effectors | Biological Function | Critical Phosphorylation Sites |
---|---|---|---|
PLCγ-PKC-MAPK | PKC, Raf, MEK, ERK | Endothelial proliferation, DNA synthesis | Y1175 (human) |
PI3K-Akt | PDK1, Akt, mTOR | Cell survival, metabolism, NO production | Y951, Y1175 |
Src-FAK | FAK, Paxillin, RhoGTPases | Cell migration, focal adhesion turnover | Y951, Y1214 |
p38-MAPKAPK | p38, MK2, MK3 | Stress response, actin reorganization | Y1214 |
Dysregulated VEGFR2 signaling represents a pathogenic cornerstone in numerous diseases characterized by abnormal vascular proliferation or permeability. In oncology, tumor-derived VEGF-A creates a pro-angiogenic microenvironment that activates endothelial VEGFR2, driving the formation of the abnormal, hyperpermeable vasculature essential for tumor growth and metastasis [1] [5]. This tumor vasculature exhibits structural and functional abnormalities—excessive branching, irregular diameter, and impaired pericyte coverage—that contribute to hypoxia, acidosis, and increased interstitial pressure, further fueling VEGF production and creating a vicious pathogenic cycle [5] [9]. Clinical evidence demonstrates that VEGFR2 expression correlates with microvessel density in non-small cell lung cancer (NSCLC), and the Q472H germline polymorphism in VEGFR2 associates with enhanced phosphorylation and angiogenic potential in tumors [7].
In retinal diseases, VEGFR2 hyperactivation drives vision-threatening pathologies through dual mechanisms: pathological neovascularization and vascular hyperpermeability. In diabetic retinopathy, chronic hyperglycemia induces oxidative stress and hypoxia, upregulating VEGF expression. The resultant VEGFR2 overactivation disrupts the blood-retinal barrier (BRB) through phosphorylation of VE-cadherin and internalization of junctional proteins, leading to macular edema [9] [10]. Similarly, in age-related macular degeneration (AMD), VEGF/VEGFR2 signaling promotes choroidal neovascularization (CNV), where fragile new vessels invade the subretinal space, causing hemorrhage, exudation, and photoreceptor damage [9]. Laser-induced CNV models demonstrate that VEGFR2 activity is indispensable for lesion development, with wild-type mice exhibiting extensive leakage of fluorescent microspheres from choroidal neovessels [9].
Table 2: VEGFR2 in Disease Pathogenesis
Disease Category | Key Pathogenic Mechanisms | Consequences |
---|---|---|
Oncogenesis | Tumor-derived VEGF overproduction; Autocrine signaling in tumor cells; VEGFR2 phosphorylation in endothelial cells | Abnormal tumor vasculature; Enhanced metastasis; Chemotherapy resistance |
Diabetic Retinopathy | Hyperglycemia-induced oxidative stress; Hypoxia-driven VEGF expression; VE-cadherin phosphorylation | Blood-retinal barrier breakdown; Macular edema; Ischemic retinal damage |
Age-Related Macular Degeneration | VEGF-driven choroidal neovascularization; Subretinal hemorrhage; RPE damage | Photoreceptor degeneration; Central vision loss |
Inflammatory Disorders | Cytokine-mediated VEGF upregulation; Enhanced vascular permeability | Leukocyte extravasation; Tissue edema |
Fragment 1 (614-624) of VEGFR2/KDR resides within the immunoglobulin-like domain 3 (IgD3), a critical region spanning residues 601-762 in the extracellular domain [10]. This 11-amino acid segment (sequence: QLLSNANKTGR) forms part of the ligand-binding interface essential for VEGF-A recognition and receptor activation. Structural analyses reveal that IgD3 adopts a classical Ig-fold structure consisting of two β-sheets forming a sandwich-like arrangement [10]. Within this domain, fragment 614-624 contributes to the formation of a hydrophobic groove and charged surface patches that facilitate high-affinity ligand binding [10].
The spatial positioning of this fragment relative to other domains is functionally significant. IgD3 cooperates with adjacent IgD2 and IgD4 to create the complete ligand-binding pocket, with specific residues from each domain contributing to VEGF-A docking. Crystallographic studies of VEGF-A bound to VEGFR2 demonstrate that fragment 614-624 directly contacts the VEGF-A heparin-binding domain, particularly through residues Asn618 and Thr620 [10]. This interaction stabilizes the ligand-receptor complex and influences the orientation of the receptor dimer, ultimately determining the efficiency of transmembrane signaling initiation [10].
The functional importance of fragment 614-624 extends beyond ligand binding to include allosteric regulation of intracellular signaling. Tyrosine 951 (located in the kinase insert domain) corresponds to murine Y949 and represents a critical phosphorylation site within the broader functional epitope influenced by this extracellular fragment [9] [10]. Phosphorylation at Y951 creates a docking site for the adaptor protein TSAd (T-cell specific adaptor), facilitating the recruitment and activation of c-Src kinase [9].
The Y951-TSAd-Src signaling axis specifically regulates vascular permeability through phosphorylation of VE-cadherin at tyrosine 685 [9]. This post-translational modification triggers the internalization of VE-cadherin and disassembly of endothelial adherens junctions, increasing paracellular transport. Evidence from genetically modified mice (KdrY949F/Y949F) demonstrates that disruption of this pathway significantly reduces vascular leakage in oxygen-induced retinopathy and laser-induced CNV models without completely abrogating physiological angiogenesis [9]. This dissociation of permeability regulation from angiogenic signaling highlights the functional modularity of VEGFR2 domains and suggests that fragment 614-624 influences conformational changes propagating from the extracellular region to specific intracellular tyrosine residues.
The functional segregation of VEGFR2 signaling pathways offers unprecedented opportunities for precision-targeted therapeutics. Fragment 614-624 represents an attractive target for developing agents that selectively inhibit pathological VEGFR2 activation while preserving physiological functions. Several approaches have emerged:
Monoclonal Antibodies: Antibodies targeting the IgD3 region, particularly residues within 614-624, can sterically hinder VEGF-A binding without inducing complete receptor internalization. Affibody molecules tetramerized via spider silk scaffolds have demonstrated potent agonistic effects when binding this region, suggesting possibilities for engineered inhibitory versions [3].
Peptide-Based Inhibitors: Synthetic peptides mimicking fragment 614-624 sequences can function as competitive antagonists disrupting VEGF-VEGFR2 interactions. Structural optimization of these peptides has improved binding affinity and specificity [10].
Allosteric Modulators: Small molecules binding near or within fragment 614-624 may induce conformational changes that selectively disrupt Y951 phosphorylation and downstream permeability signaling while sparing Y1175-mediated survival and proliferative pathways [5] [10].
The therapeutic potential of targeting this epitope is particularly evident in retinopathies. Unlike pan-VEGF inhibitors (e.g., bevacizumab, ranibizumab), which cause capillary rarefaction and neurotoxicity, agents specifically disrupting the VEGFR2 pY949-VE-cadherin phosphorylation axis could reduce edema while preserving neuroprotective VEGF functions and physiological angiogenesis [9]. Similarly, in oncology, such targeted agents may normalize tumor vasculature without inducing excessive vessel pruning that exacerbates hypoxia and metastatic potential [5].
Table 3: Functional Residues Within VEGFR2 Fragment 614-624
Amino Acid Position | Residue | Structural Role | Functional Significance |
---|---|---|---|
616 | Ser (S) | Stabilizes β-turn | Maintains loop flexibility for ligand interaction |
618 | Asn (N) | Forms hydrogen bond | Direct contact with VEGF-A heparin-binding domain |
620 | Thr (T) | Hydroxyl group orientation | Contributes to hydrophilicity of binding interface |
621 | Gly (G) | Provides flexibility | Allows conformational changes upon ligand binding |
623 | Arg (R) | Charged residue | Electrostatic interaction with VEGF-A acidic residues |
Corresponding Y951* | Tyr (Y) | Phosphorylation site | TSAd/Src recruitment for permeability regulation |
*Y951 is not within fragment 614-624 but is functionally connected through allostery
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7